molecular formula C13H17F2NO2S B2879450 1-((2,6-Difluorophenyl)sulfonyl)-2,6-dimethylpiperidine CAS No. 670272-11-4

1-((2,6-Difluorophenyl)sulfonyl)-2,6-dimethylpiperidine

Cat. No.: B2879450
CAS No.: 670272-11-4
M. Wt: 289.34
InChI Key: ZHIDTDUIKCVVMV-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative with a sulfonyl group attached to a difluorophenyl ring, making it a versatile material for various research and industrial purposes.

Preparation Methods

The synthesis of 1-((2,6-Difluorophenyl)sulfonyl)-2,6-dimethylpiperidine typically involves the reaction of 2,6-difluorobenzenesulfonyl chloride with 2,6-dimethylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl-piperidine bond. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and advanced purification techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1-((2,6-Difluorophenyl)sulfonyl)-2,6-dimethylpiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces amines.

Scientific Research Applications

1-((2,6-Difluorophenyl)sulfonyl)-2,6-dimethylpiperidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various research purposes.

    Biology: The compound is utilized in molecular biology studies to investigate its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound’s unique properties make it suitable for use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((2,6-Difluorophenyl)sulfonyl)-2,6-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to changes in cellular processes and biochemical pathways, making the compound a valuable tool for studying these mechanisms .

Comparison with Similar Compounds

1-((2,6-Difluorophenyl)sulfonyl)-2,6-dimethylpiperidine can be compared with other similar compounds, such as:

    1-(2,6-Difluorophenyl)sulfonylpiperidine: This compound lacks the dimethyl groups on the piperidine ring, which may affect its reactivity and interactions.

    1-(2,6-Difluorophenyl)sulfonyl-4-methylpiperidine: The presence of a single methyl group on the piperidine ring can lead to different chemical and biological properties.

    1-(2,6-Difluorophenyl)sulfonyl-3,5-dimethylpiperidine: The positioning of the methyl groups on the piperidine ring can influence the compound’s overall behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2,6-difluorophenyl)sulfonyl-2,6-dimethylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO2S/c1-9-5-3-6-10(2)16(9)19(17,18)13-11(14)7-4-8-12(13)15/h4,7-10H,3,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIDTDUIKCVVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1S(=O)(=O)C2=C(C=CC=C2F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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